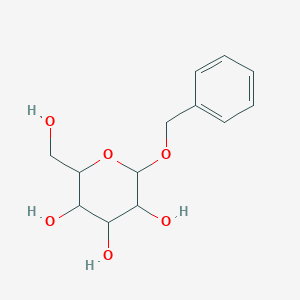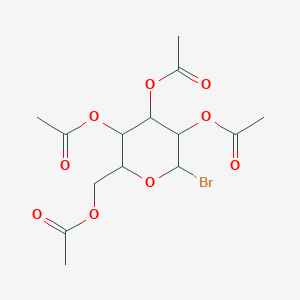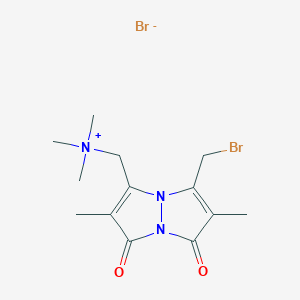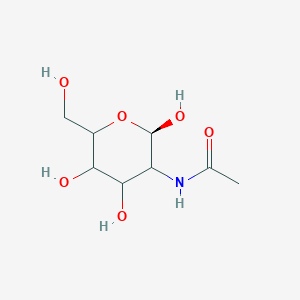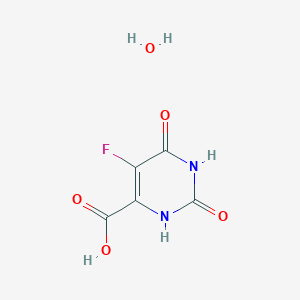
5-Fluoroorotic acid monohydrate
Übersicht
Beschreibung
5-Fluoroorotic Acid (5-FOA) is a compound used in yeast molecular genetics. It plays a crucial role in detecting the expression of the URA3 gene , which encodes orotine-5’-monophosphate (OMP) dicarboxylase . Yeast strains with an active URA3 gene (Ura+) convert 5-FOA to fluorodeoxyuridine , a substance toxic to cells. This compound is frequently employed in experiments involving Saccharomyces cerevisiae (URA3) , Schizosaccharomyces pombe (URA4 and URA5) , Candida albicans (URA3) , and even E. coli (pyrF) .
Wissenschaftliche Forschungsanwendungen
Detection of URA3 Gene Expression in Yeast
5-Fluoroorotic Acid (5-FOA) is used in yeast molecular genetics to detect the expression of the URA3 gene, which encodes orotine-5’-monophosphate (OMP) dicarboxylase . Yeasts with an active URA3 gene (Ura+) convert 5-FOA to fluorodeoxyuridine, which is toxic to cells .
Construction of Yeast 2-Hybrid Libraries
5-FOA is used in the construction of yeast 2-hybrid libraries . This technique is a powerful tool for studying protein-protein interactions.
Gene Replacement in Yeast Genetics
5-FOA is used in gene replacement studies in yeast genetics . This allows researchers to study the effects of deleting or altering specific genes.
Analysis of Transposable Genetic Elements
5-FOA is used in the analysis of transposable genetic elements in yeast . These elements, also known as “jumping genes”, can move around the genome and cause mutations.
Identification of Gene Mutation
5-FOA is used in the identification of gene mutations in yeast . This is important for understanding how mutations occur and how they affect the organism.
Counter-Selection of Yeast
5-FOA is used for the counter-selection of yeast, a common genetic screening method . It is used in methods such as curing yeast strains of plasmids, plasmid shuffling, and allelic replacement .
Two-Hybrid Screens
5-FOA is used in two-hybrid screens . This is a method used to investigate protein-protein interactions within a cell.
Screening of L. lactis and C. albicans
5-Fluoroorotic acid hydrate has been used as a counter-selection agent to screen L. lactis (multi) peptidase knockout mutants and C. albicans . This helps in studying the role of these organisms in various biological processes.
Wirkmechanismus
Target of Action
The primary target of 5-Fluoroorotic acid monohydrate is the URA3 gene . This gene encodes the enzyme orotidine-5’-phosphate decarboxylase (OMP decarboxylase) , which plays a crucial role in the synthesis of pyrimidines .
Mode of Action
5-Fluoroorotic acid monohydrate interacts with its target by being converted into fluoroorotidine monophosphate . This compound is then decarboxylated to form 5-fluorouridine monophosphate . The presence of the URA3 gene allows for the conversion of 5-Fluoroorotic acid into the toxic metabolite 5-fluorouracil .
Biochemical Pathways
The biochemical pathway affected by 5-Fluoroorotic acid monohydrate is the pyrimidine synthesis pathway . The conversion of 5-Fluoroorotic acid into a toxic metabolite disrupts this pathway, leading to the inhibition of cell growth in organisms that utilize orotic acid as a source of the pyrimidine ring .
Pharmacokinetics
It is known that the compound is soluble in dmso , suggesting that it may have good bioavailability.
Result of Action
The result of the action of 5-Fluoroorotic acid monohydrate is the inhibition of cell growth in organisms that utilize orotic acid as a source of the pyrimidine ring . This is due to the disruption of the pyrimidine synthesis pathway caused by the conversion of 5-Fluoroorotic acid into a toxic metabolite .
Action Environment
The action of 5-Fluoroorotic acid monohydrate can be influenced by environmental factors such as temperature and pH. For instance, the compound should be stored at -20°C to maintain its stability. Furthermore, the selective toxicity of 5-Fluoroorotic acid is disrupted at pH levels greater than 4.5 .
Eigenschaften
IUPAC Name |
5-fluoro-2,4-dioxo-1H-pyrimidine-6-carboxylic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FN2O4.H2O/c6-1-2(4(10)11)7-5(12)8-3(1)9;/h(H,10,11)(H2,7,8,9,12);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LODRRYMGPWQCTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=O)NC1=O)C(=O)O)F.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoroorotic acid monohydrate | |
CAS RN |
220141-70-8 | |
| Record name | 5-Fluoroorotic acid monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





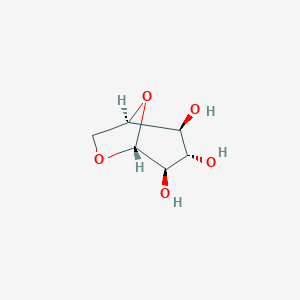

![3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13501.png)

